molecular formula C10H9BrClNO B13693445 1-(2-Bromo-5-chlorophenyl)-2-pyrrolidinone

1-(2-Bromo-5-chlorophenyl)-2-pyrrolidinone

Cat. No.: B13693445
M. Wt: 274.54 g/mol
InChI Key: LUNWQECJIBLUHL-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-chlorophenyl)-2-pyrrolidinone is a chemical compound characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a pyrrolidinone moiety

Preparation Methods

The synthesis of 1-(2-Bromo-5-chlorophenyl)-2-pyrrolidinone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-5-chlorobenzoyl chloride and pyrrolidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve the use of large reactors and continuous flow systems to ensure efficient and consistent synthesis.

Chemical Reactions Analysis

1-(2-Bromo-5-chlorophenyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Common Reagents and Conditions: Typical reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The reactions are often carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Scientific Research Applications

1-(2-Bromo-5-chlorophenyl)-2-pyrrolidinone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-chlorophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

1-(2-Bromo-5-chlorophenyl)-2-pyrrolidinone can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2-bromo-5-chlorophenylboronic acid and 2-bromo-5-chlorophenylacetic acid share structural similarities.

    Uniqueness: The presence of the pyrrolidinone moiety in this compound distinguishes it from other related compounds, providing it with unique chemical and biological properties.

Properties

Molecular Formula

C10H9BrClNO

Molecular Weight

274.54 g/mol

IUPAC Name

1-(2-bromo-5-chlorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9BrClNO/c11-8-4-3-7(12)6-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2

InChI Key

LUNWQECJIBLUHL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=CC(=C2)Cl)Br

Origin of Product

United States

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